molecular formula C11H13NO4S B12567881 2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 436087-36-4

2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B12567881
CAS No.: 436087-36-4
M. Wt: 255.29 g/mol
InChI Key: GGANURIIYNEXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a carbamoylmethyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with a suitable thiol compound, followed by the introduction of an acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.

Scientific Research Applications

2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the carbamoyl and sulfanyl groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid
  • 2-({[(2-Hydroxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid

Uniqueness

2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid is unique due to the presence of the methoxy group at the 2-position of the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.

Properties

CAS No.

436087-36-4

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C11H13NO4S/c1-16-9-5-3-2-4-8(9)12-10(13)6-17-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

GGANURIIYNEXHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.